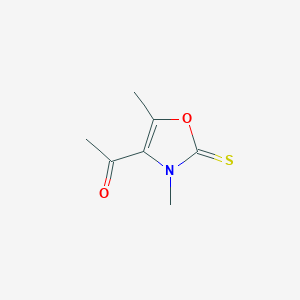
1-(3,5-Dimethyl-2-thioxo-2,3-dihydrooxazol-4-yl)ethanone
Beschreibung
Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) is a chemical compound with the molecular formula C8H11NO2S It is known for its unique structure, which includes an oxazole ring fused with a thioxo group
Eigenschaften
CAS-Nummer |
124852-94-4 |
|---|---|
Molekularformel |
C7H9NO2S |
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
1-(3,5-dimethyl-2-sulfanylidene-1,3-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C7H9NO2S/c1-4(9)6-5(2)10-7(11)8(6)3/h1-3H3 |
InChI-Schlüssel |
ZKUYJKJNISBDJI-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=S)O1)C)C(=O)C |
Kanonische SMILES |
CC1=C(N(C(=S)O1)C)C(=O)C |
Synonyme |
Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)- (9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-2-thioxo-4-oxazoline with ethanone in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring may also interact with biological receptors, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone, 1-(3,5-dimethyl-2-thioxo-2,3-dihydrooxazol-4-yl)
- Ethanone, 1-(2-thioxo-4-oxazolyl)-
Uniqueness
Ethanone, 1-(2,3-dihydro-3,5-dimethyl-2-thioxo-4-oxazolyl)-(9CI) is unique due to its specific substitution pattern on the oxazole ring and the presence of the thioxo group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


